molecular formula C14H14BrNO2 B3019897 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol CAS No. 1232789-43-3

4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol

Cat. No. B3019897
CAS RN: 1232789-43-3
M. Wt: 308.175
InChI Key: HRVYUWPZKSGSFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromophenol derivatives, including those similar to 4-Bromo-2-{[(3-methoxyphenyl)amino]methyl}phenol, has been reported in several studies. For instance, the synthesis of Schiff base compounds, which are structurally related to the target molecule, has been achieved through the reaction of substituted salicylaldehydes with different amines. In one study, 5-bromosalicylaldehyde was reacted with 6-methyl-2-aminopyridine to yield a Schiff base compound with a bromo-substituent on the phenol ring . Another synthesis involved the reaction of vanillin and p-anisidine in water using a stirrer method, resulting in a Schiff base with methoxy groups . Additionally, the synthesis of a Schiff base by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene has been described, with the potential for cyclization reactions under certain conditions .

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structures of bromophenol derivatives. The crystal structures of these compounds often reveal a monoclinic system with specific space groups and unit cell dimensions . The molecular geometry obtained from X-ray crystallography is often compared with theoretical calculations using density functional theory (DFT) methods, which show good agreement with experimental values . The molecular conformation is frequently stabilized by intramolecular hydrogen bonds, as observed in the case of a Schiff base compound with an intramolecular O–H...N hydrogen bond .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives has been explored through various theoretical and experimental approaches. DFT and natural bond orbital (NBO) analyses have been performed to understand the chemical activity and reactivity parameters of these compounds . The interactions between the title molecule and DNA bases have been investigated using electrophilicity-based charge transfer (ECT) methods . Furthermore, the conversion of one bromophenol derivative to another through cyclization reactions has been studied theoretically .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and mass spectrometry . These compounds exhibit characteristic absorption bands corresponding to their functional groups. The vibrational frequencies and bond parameters obtained from theoretical calculations are in good agreement with experimental data . The radical scavenging activities of these compounds have been assessed using assays like DPPH, DMPD(+), and ABTS(+), indicating their potential antioxidant properties . Additionally, the thermal behavior of certain bromophenol derivatives has been analyzed through thermogravimetric analysis (TGA), revealing multi-stage decomposition processes .

properties

IUPAC Name

4-bromo-2-[(3-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVYUWPZKSGSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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